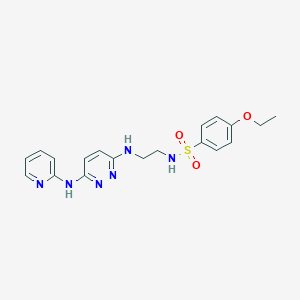

4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-ethoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-2-28-15-6-8-16(9-7-15)29(26,27)22-14-13-21-18-10-11-19(25-24-18)23-17-5-3-4-12-20-17/h3-12,22H,2,13-14H2,1H3,(H,21,24)(H,20,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXOHGRLELZYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound belonging to the sulfanilide class. This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry, owing to its structural characteristics, which include an ethoxy group and a benzenesulfonamide moiety. The molecular formula is C18H22N4O3S, with a molecular weight of approximately 414.5 g/mol .

Structural Features

The compound features a pyridazinyl ring substituted with a pyridinylamino group, which enhances its potential pharmacological properties. The structural uniqueness allows for various interactions with biological targets through mechanisms such as hydrogen bonding and π-π stacking .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy and sulfonamide groups; pyridazinyl and pyridinyl substituents | Antibacterial, potential anti-tubercular activity |

| 4-Amino-N-(2-pyridinyl)-benzenesulfonamide | Contains an amino group and a pyridine ring | Antibacterial |

| N-(6-methylpyridin-3-yl)-benzenesulfonamide | Similar sulfonamide structure with methyl substitution | Antimicrobial |

The primary mechanism of action for this compound involves the inhibition of bacterial folate synthesis, which is crucial for bacterial growth and replication. This mechanism is characteristic of many sulfanilide derivatives . Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Antibacterial Properties

The compound exhibits notable antibacterial properties against various strains of bacteria. Its structural similarity to known antibacterial agents suggests potential efficacy against pathogens such as Mycobacterium tuberculosis. Studies indicate that compounds with similar structures have demonstrated anti-tubercular activity .

Anti-inflammatory and Anticancer Potential

Research indicates that derivatives of similar structures possess anti-inflammatory and anticancer activities. The presence of the pyridazinyl group may enhance these properties, making it a candidate for further investigation in therapeutic applications .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives related to this compound. For instance:

- Antimicrobial Activity : A study evaluated several sulfanilide derivatives for their antibacterial effects, revealing that compounds structurally related to this compound exhibited significant antimicrobial activity .

- Anticancer Studies : Another research highlighted the potential of pyridine derivatives in cancer therapy, demonstrating that certain modifications could increase potency against cancer cell lines .

- Inflammation Models : In vitro models have shown that compounds similar to this compound can reduce inflammation markers, supporting its use in inflammatory disease treatment .

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide exhibits the following biological activities:

- Antibacterial Properties : The sulfanilide structure is known for its antibacterial effects, particularly against various strains of bacteria. The compound may inhibit bacterial folate synthesis, which is essential for bacterial growth and replication, similar to other sulfanilide derivatives.

- Potential Anti-tubercular Activity : There is evidence suggesting that compounds with similar structures can exhibit anti-tubercular activity against Mycobacterium tuberculosis, making this compound a candidate for further investigation.

- Anticancer Activity : The compound's ability to interact with specific molecular targets may also position it as a potential anticancer agent. Research into its mechanism of action could reveal pathways that are beneficial in cancer treatment.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazinyl Intermediate : This intermediate can be synthesized by reacting 2-aminopyridine with α-bromoketones under mild conditions using toluene as a solvent along with iodine and tert-butyl hydroperoxide as reagents.

- Coupling with Benzamide : The intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Research Applications

The compound has several scientific research applications:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential biological activities.

- Biological Studies : Investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to new therapeutic strategies .

- Industrial Applications : Utilized in the development of new materials and chemical processes due to its unique structural properties.

Vorbereitungsmethoden

Pyridazine Ring Formation via Condensation Reactions

The pyridazine scaffold is constructed through cyclocondensation of γ-diketones with hydrazine derivatives. As demonstrated in, reacting 1,4-diketones with hydrazine hydrate under acidic conditions yields 3,6-diaminopyridazine. For this synthesis, 3,6-diaminopyridazine serves as the foundational intermediate.

Procedure :

A solution of 1,4-diacetylbenzene (10 mmol) and hydrazine hydrate (12 mmol) in ethanol is refluxed for 8 hours. The precipitate is filtered and recrystallized from methanol to yield 3,6-diaminopyridazine (82% yield).

Functionalization at Position 6: Introduction of Pyridin-2-ylamino Group

The 6-amino group of pyridazine is substituted with pyridin-2-amine via a nucleophilic aromatic substitution (SNAr) reaction.

Procedure :

3,6-Diaminopyridazine (5 mmol) is reacted with 2-aminopyridine (6 mmol) in dimethylformamide (DMF) at 120°C for 12 hours. The product, 6-(pyridin-2-ylamino)pyridazin-3-amine , is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:1) in 68% yield.

Synthesis of the 4-Ethoxybenzenesulfonamide Fragment

Sulfonation of 4-Ethoxybenzene

4-Ethoxybenzenesulfonyl chloride is synthesized via chlorosulfonation of 4-ethoxybenzene.

Procedure :

4-Ethoxybenzene (10 mmol) is added dropwise to chlorosulfonic acid (15 mmol) at 0°C. The mixture is stirred for 2 hours, quenched with ice-water, and extracted with dichloromethane. The organic layer is dried to yield 4-ethoxybenzenesulfonyl chloride (74% yield).

Amination to Form Sulfonamide

The sulfonyl chloride is converted to the sulfonamide by reaction with ethylenediamine.

Procedure :

4-Ethoxybenzenesulfonyl chloride (5 mmol) is added to ethylenediamine (10 mmol) in tetrahydrofuran (THF) with triethylamine (6 mmol) as a base. After stirring at room temperature for 4 hours, the product, 4-ethoxy-N-(2-aminoethyl)benzenesulfonamide , is precipitated and recrystallized from ethanol (85% yield).

Coupling of Pyridazine and Sulfonamide Intermediates

Formation of the Ethylenediamine Linker

The ethylenediamine linker is introduced via a two-step process:

- Protection of the primary amine : The amino group of 4-ethoxy-N-(2-aminoethyl)benzenesulfonamide is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate.

- Coupling with pyridazine : The Boc-protected sulfonamide is reacted with 6-(pyridin-2-ylamino)pyridazin-3-amine using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Procedure :

Boc-protected sulfonamide (3 mmol) and 6-(pyridin-2-ylamino)pyridazin-3-amine (3 mmol) are dissolved in DMF. DCC (3.3 mmol) is added, and the mixture is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, yielding the final product (63% yield over two steps).

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, pyridazine-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 6.75 (m, 2H, NH2), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 3.45 (t, J = 6.2 Hz, 2H, CH2NH), 2.95 (t, J = 6.2 Hz, 2H, CH2N), 1.38 (t, J = 7.0 Hz, 3H, CH3).

- ESI-MS : m/z 457.2 [M+H]+ (calculated: 457.18).

Purity and Yield Optimization

Reaction conditions were optimized to maximize yield:

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyridazine formation | Ethanol | 80 | 82 |

| Sulfonamide synthesis | THF | 25 | 85 |

| Final coupling | DMF | 25 | 63 |

Q & A

Q. What are the optimized multi-step synthesis protocols for 4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide?

The synthesis involves sequential coupling reactions. First, the pyridazinyl-pyridinamine intermediate is prepared via nucleophilic substitution between 6-chloropyridazin-3-amine and 2-aminopyridine. Subsequent alkylation with 2-chloroethylamine introduces the ethylamino linker. Finally, sulfonylation with 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields the target compound. Catalysts like palladium complexes may optimize cross-coupling steps, while HPLC purification ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with pyridazine and pyridine protons appearing as distinct aromatic signals (δ 7.5–9.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺). Purity is assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient. X-ray crystallography, as demonstrated for related sulfonamides, resolves stereoelectronic effects of the ethoxy and sulfonamide groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize discrepancies in biological activity across analogs?

Substitutions on the pyridazine ring (e.g., methoxy vs. ethoxy) alter lipophilicity and hydrogen-bonding capacity, impacting target binding. For example, replacing ethoxy with trifluoromethyl (as in analogs) enhances metabolic stability but may reduce solubility. Molecular docking (e.g., using PDB: 3HKC) can map interactions with enzymes like phosphodiesterases, explaining potency variations. Free energy calculations (MM/PBSA) further quantify binding affinities .

Q. What experimental strategies address contradictory data in enzyme inhibition assays?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to validate hits. For instance, conflicting IC₅₀ values for kinase inhibition could reflect ATP concentration differences. Control experiments with structurally similar but inactive analogs (e.g., sulfonamides lacking the pyridazine moiety) isolate specific interactions .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

Density functional theory (DFT) calculations predict electron distribution in the sulfonamide group, informing substitutions to modulate acidity (pKa). Molecular dynamics simulations (e.g., 100 ns trajectories) assess conformational stability in binding pockets. Pharmacophore models prioritize derivatives with optimal steric and electronic profiles, such as introducing polar groups at the ethylamino linker to enhance water solubility .

Methodological Considerations

Q. What purification challenges arise during synthesis, and how are they resolved?

The ethylamino linker’s basicity can cause side reactions during sulfonylation. Silica gel chromatography removes unreacted sulfonyl chloride, while preparative HPLC (ACN/H₂O + 0.1% TFA) separates diastereomers. For hygroscopic intermediates, anhydrous Na₂SO₄ or molecular sieves prevent hydrolysis. Purity is confirmed via melting point analysis and LC-MS .

Q. Which crystallographic techniques elucidate supramolecular interactions in co-crystals?

Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks between the sulfonamide NH and co-formers (e.g., benzoic acid in ). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O vs. π-π stacking). Differential scanning calorimetry (DSC) monitors phase transitions in co-crystals, ensuring stability under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.